4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile
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Overview
Description
4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile is a chemical compound known for its unique structure and properties It is an aromatic compound with a benzoyl group substituted with three isopropyl groups and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where 2,4,6-triisopropylbenzoyl chloride reacts with benzonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The isopropyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity. The benzonitrile moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Triisopropylbenzoic acid
- 2,4,6-Triisopropylbenzaldehyde
- 2,4,6-Triisopropylbenzenesulfonyl chloride
Uniqueness
4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile is unique due to its specific substitution pattern and the presence of both benzoyl and benzonitrile groups. This combination imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
76893-84-0 |
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Molecular Formula |
C23H27NO |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
4-[2,4,6-tri(propan-2-yl)benzoyl]benzonitrile |
InChI |
InChI=1S/C23H27NO/c1-14(2)19-11-20(15(3)4)22(21(12-19)16(5)6)23(25)18-9-7-17(13-24)8-10-18/h7-12,14-16H,1-6H3 |
InChI Key |
YEBQNSAPROFVTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)C2=CC=C(C=C2)C#N)C(C)C |
Origin of Product |
United States |
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